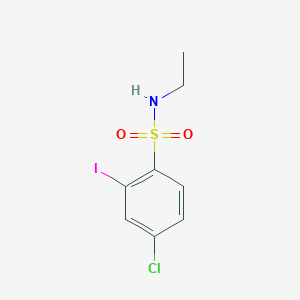

4-Chloro-N-ethyl-2-iodobenzenesulfonamide

Description

4-Chloro-N-ethyl-2-iodobenzenesulfonamide is a halogenated sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 4, iodine at position 2, and an ethyl group attached to the sulfonamide nitrogen. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the iodine atom and steric effects from the ethyl group. Sulfonamides of this class are frequently explored for their biological activities, particularly as enzyme inhibitors or anticancer agents, owing to their ability to interact with biomolecular targets via halogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

4-chloro-N-ethyl-2-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClINO2S/c1-2-11-14(12,13)8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRHKPCGWBSIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-ethyl-2-iodobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of 4-chloro-N-ethylbenzenesulfonamide using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-ethyl-2-iodobenzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4-chloro-N-ethyl-2-azidobenzenesulfonamide, while Suzuki-Miyaura coupling with phenylboronic acid produces 4-chloro-N-ethyl-2-phenylbenzenesulfonamide .

Scientific Research Applications

4-Chloro-N-ethyl-2-iodobenzenesulfonamide has several scientific research applications:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-ethyl-2-iodobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic ring and substituents contribute to hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Halogen Positioning : The iodine atom in this compound is at position 2, whereas in compound (I) , iodine is part of the benzenesulfonamido group. This positional variation affects electronic distribution and steric interactions.

Functional Groups : The presence of a carboxylic acid in compounds (I) and enhances water solubility but may reduce membrane permeability compared to the ethyl group in the target compound.

Biological Activity: Compound (I) demonstrates anticancer activity against multidrug-resistant cells, likely due to its dual halogenation and carboxylic acid moiety, which may facilitate target binding.

Physicochemical and Crystallographic Properties

- Solubility : The ethyl group in this compound increases lipophilicity (logP ~3.2 estimated) compared to the carboxylic acid derivatives (logP ~1.5–2.0) .

- Crystal Packing : Compounds like exhibit planar benzamide moieties stabilized by hydrogen bonding, whereas the ethyl group in the target compound may introduce torsional strain, affecting crystallinity .

Biological Activity

4-Chloro-N-ethyl-2-iodobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies, supported by data tables and references to diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClI N OS

- Molecular Weight : 319.6 g/mol

This compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anti-inflammatory applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exhibiting antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with a sulfonamide structure often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The mechanism typically involves competitive inhibition of the enzyme involved in folate synthesis, which is crucial for bacterial growth.

Anti-inflammatory Properties

Sulfonamides are also recognized for their anti-inflammatory effects. By modulating immune responses and inhibiting pro-inflammatory cytokines, compounds like this compound may reduce inflammation in various models.

Research Findings

A review of the literature reveals several key studies that highlight the biological activity of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria .

- Anti-cancer Potential : Preliminary investigations suggest that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects of related sulfonamides, indicating a reduction in edema and pain .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate to High | |

| Anti-inflammatory | Significant | |

| Cytotoxicity (Cancer) | Promising |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: In Vivo Anti-inflammatory Effects

In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.